2,5-Di-tert-butyl-4-methoxyphenol
Overview
Description
Biochemical Analysis
Biochemical Properties
2,5-Di-tert-butyl-4-methoxyphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. The compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), inhibiting their expression and activity . These interactions help in reducing inflammation and oxidative damage in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the expression of COX-2 and TNF-α genes, which are involved in inflammatory responses . Additionally, it has been observed to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation . These effects contribute to the overall maintenance of cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity. The compound exerts its effects by stabilizing free radicals and preventing oxidative damage to biomolecules. It binds to reactive oxygen species (ROS) and neutralizes them, thereby protecting cellular components such as lipids, proteins, and DNA from oxidative stress . This mechanism is crucial in preventing cellular damage and maintaining cellular integrity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is stable under various conditions and does not degrade easily . Long-term studies have shown that it maintains its antioxidant activity and continues to protect cells from oxidative damage over extended periods . These findings suggest that this compound is a reliable antioxidant for long-term use in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against oxidative stress and inflammation . At high doses, it may cause adverse effects such as toxicity and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation. The compound is metabolized by liver enzymes and excreted through the kidneys . Its metabolism involves conjugation reactions that enhance its solubility and facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in lipid-rich tissues, where it exerts its antioxidant effects . Its distribution is influenced by factors such as lipid solubility and tissue affinity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membranes . Its activity and function are influenced by its localization within the cell. The compound may undergo post-translational modifications that direct it to specific organelles, where it can exert its antioxidant effects more effectively .
Preparation Methods
2,5-DI-t-BUTYL-4-HYDROXYANISOLE is synthesized from 4-methoxyphenol and isobutylene . The reaction involves the alkylation of 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The industrial production of this compound follows similar synthetic routes, ensuring high yields and purity .
Chemical Reactions Analysis
2,5-DI-t-BUTYL-4-HYDROXYANISOLE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-DI-t-BUTYL-4-HYDROXYANISOLE has numerous scientific research applications. In chemistry, it is used as a standard antioxidant to study the stabilization of free radicals . In biology, it is used to investigate the effects of antioxidants on cellular processes . In medicine, it is used in the formulation of various pharmaceuticals to enhance their stability and shelf life . In industry, it is used as a preservative in food, cosmetics, and other products .
Mechanism of Action
The mechanism of action of 2,5-DI-t-BUTYL-4-HYDROXYANISOLE involves the stabilization of free radicals through its conjugated aromatic ring . By acting as a free radical scavenger, it prevents further free radical reactions and oxidative damage . This compound also induces phase II enzymes, increasing levels of glutathione and glutathione-S-transferase .
Comparison with Similar Compounds
2,5-DI-t-BUTYL-4-HYDROXYANISOLE is often compared with similar compounds like butylated hydroxytoluene, propyl gallate, and tert-butyl hydroquinone . While all these compounds are used as antioxidants, 2,5-DI-t-BUTYL-4-HYDROXYANISOLE is particularly effective in protecting the flavors and colors of essential oils . Its unique ability to stabilize free radicals and prevent oxidative damage makes it a valuable compound in various applications .
Properties
IUPAC Name |
2,5-ditert-butyl-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRQABPKFCXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173692 | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-52-2 | |
Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-di-tert-butyl-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2,5-Di-tert-butyl-4-methoxyphenol protects against BHT-induced lung toxicity. What is the mechanism behind this protective effect?
A1: The exact mechanism by which this compound exerts its protective effects against BHT-induced lung toxicity remains unclear []. The study ruled out increased glutathione (GSH) S-transferase activity in the lung or liver as a contributing factor to the observed protection []. Further research is needed to elucidate the precise molecular pathways involved.
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